3,5-dimethyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

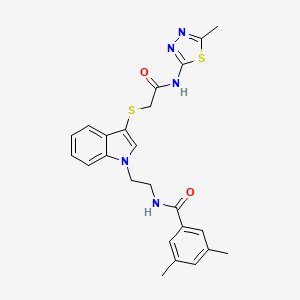

The compound 3,5-dimethyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole ring linked to an indole moiety via a sulfur-containing chain. This structure integrates multiple pharmacophoric elements:

- A 3,5-dimethylbenzamide group at the N-terminus, which may enhance lipophilicity and receptor binding.

- A 5-methyl-1,3,4-thiadiazol-2-ylamino substituent, a heterocyclic motif known for antimicrobial and anticancer activity.

Properties

IUPAC Name |

3,5-dimethyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S2/c1-15-10-16(2)12-18(11-15)23(31)25-8-9-29-13-21(19-6-4-5-7-20(19)29)32-14-22(30)26-24-28-27-17(3)33-24/h4-7,10-13H,8-9,14H2,1-3H3,(H,25,31)(H,26,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKIWIZCVAQDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,5-dimethyl-N-(2-(3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic molecule featuring a thiadiazole moiety known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

- Thiadiazole Ring : A five-membered heterocyclic compound that contributes significantly to the biological activity.

- Indole Moiety : Known for its role in various biological activities, including anticancer effects.

- Benzamide Group : Often associated with anti-inflammatory and analgesic effects.

Anticancer Properties

Research has indicated that compounds containing the 1,3,4-thiadiazole nucleus exhibit promising anticancer activities. The mechanism of action often involves the inhibition of DNA synthesis and cell division. For instance:

- IC50 Values : Studies on derivatives of thiadiazoles have shown significant cytotoxicity against various cancer cell lines. For example, one derivative exhibited an IC50 value of 4.37 µM against HepG2 (liver cancer) and 8.03 µM against A549 (lung cancer) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 4.37 |

| A549 | 8.03 |

Antimicrobial Activity

The thiadiazole derivatives have been extensively studied for their antimicrobial properties:

- Broad Spectrum : They demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with the thiadiazole structure have shown effective inhibition against Staphylococcus aureus and Escherichia coli.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Aspergillus niger | Moderate |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : Compounds containing thiadiazole rings inhibit RNA and DNA synthesis without affecting protein synthesis .

- Interaction with Biological Targets : The heteroatoms in the thiadiazole ring facilitate interactions with key kinases involved in tumorigenesis and other diseases .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical settings:

- A study demonstrated that a related thiadiazole derivative significantly reduced tumor growth in mouse models by targeting specific oncogenic pathways.

- Another investigation found that compounds similar to our target molecule exhibited potent antifungal activity with lower toxicity compared to standard antifungal agents.

Comparison with Similar Compounds

Structural Analogues from

The Molecules (2011) study synthesizes several 1,3,4-thiadiazol-2-ylidene-benzamide derivatives (e.g., compounds 6, 8a–c) via reactions of enaminones with active methylene compounds. These share key features with the target compound but differ in substituents and connectivity:

Key Observations:

Bioactivity Implications :

- The indole group in the target compound may confer enhanced binding to serotonin or kinase receptors compared to pyridine/phenyl substituents in compounds 8a–c .

- The thioether chain in the target compound could improve metabolic stability relative to ester-linked groups in 8b–c , which are prone to hydrolysis.

Synthetic Efficiency :

- Compounds 8a–c were synthesized in 80% yields via one-pot reactions, suggesting that similar methodologies could optimize the target compound’s synthesis .

Spectroscopic Differences :

- The absence of pyridine/phenyl aromatic protons in the target compound’s NMR (compared to 8a–c ) would result in distinct splitting patterns, particularly in the 7.0–8.5 ppm range .

Software-Assisted Structural Analysis ()

For instance:

- ORTEP visualizes anisotropic displacement parameters, critical for confirming the planar geometry of the thiadiazole and benzamide moieties.

- WinGX facilitates refinement of crystallographic data, ensuring accurate bond-length measurements (e.g., C=O bonds in benzamide groups, typically ~1.22 Å).

Such tools would be essential for resolving the target compound’s conformation, particularly the spatial arrangement of the indole-thiadiazole linkage .

Q & A

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Design of Experiments (DoE) and Bayesian optimization are effective for parameter screening. For example, varying reactant ratios (e.g., 1:1 to 1:2 molar ratios), temperature (293–313 K), and solvent systems (ethanol vs. acetonitrile) can maximize yields. Evidence from flow-chemistry optimizations suggests that continuous-flow processes enhance reproducibility and reduce side reactions .

Q. What strategies are employed to isolate and stabilize intermediates during synthesis?

- Intermediate isolation often relies on co-crystallization with byproducts (e.g., co-crystals of acetamide and thioacetamide derivatives). However, purification challenges arise due to similar solubility profiles. Adjusting pH, using ice-water quenching, and selective recrystallization (e.g., from acetic acid) improve isolation efficiency .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Cross-validation using multiple techniques is critical. For example, discrepancies between NMR and IR data (e.g., unexpected carbonyl signals) can be resolved via 2D NMR (COSY, HSQC) or X-ray crystallography to confirm connectivity. Redundant synthesis and spectral comparisons with analogous compounds (e.g., thiadiazole derivatives in ) also aid interpretation .

Q. What mechanistic insights exist for the heterocyclization steps involving thiadiazole and indole moieties?

- X-ray studies of intermediates (e.g., N-substituted thioamides) suggest a stepwise mechanism: (i) nucleophilic attack by the thiadiazole amino group, (ii) cyclization via sulfur participation, and (iii) dehydration. Kinetic studies under varying acid concentrations (e.g., H₂SO₄) further support this pathway .

Methodological Recommendations

- For Synthesis Optimization :

- Use response surface methodology (RSM) to model interactions between temperature, solvent polarity, and catalyst loading .

- For Intermediate Characterization :

- For Data Validation :

Key Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low yield in heterocyclization | Optimize acid concentration and reaction time using DoE | |

| Intermediate instability | Co-crystallize with byproducts; use low-temperature quenching |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.